

An In-depth Technical Guide to the Molecular Structure of 3-Chlorooctane

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Compound of Interest

Compound Name: 3-Chlorooctane

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Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic analysis of **3-Chlorooctane**. As a chiral alkyl halide, **3-Chlorooctane** serves as a versatile intermediate in organic synthesis, with potential applications in the development of novel pharmaceutical compounds. This document consolidates key data, presents detailed experimental protocols, and offers in-depth analysis of its spectroscopic characteristics to support advanced research and development activities.

Chemical Identity and Physical Properties

3-Chlorooctane is a chlorinated hydrocarbon with the chemical formula $C_8H_{17}Cl$.^[1] Its IUPAC name is **3-chlorooctane**.^[1] The molecule consists of an eight-carbon chain with a chlorine atom substituted at the third carbon position. This substitution creates a chiral center, resulting in two enantiomeric forms: (R)-**3-chlorooctane** and (S)-**3-chlorooctane**.^[2]

The physical and chemical properties of **3-Chlorooctane** are summarized in the table below, providing a valuable reference for experimental design and application.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₇ Cl	[1]
Molecular Weight	148.67 g/mol	[1]
CAS Number	1117-79-9	[1][3]
Appearance	Colorless liquid (predicted)	[4]
Boiling Point	173.4 °C at 760 mmHg	[5]
Density	0.862 g/cm ³	[5]
Refractive Index	1.423	[5]
Solubility	Soluble in organic solvents (e.g., ether, ethanol); Insoluble in water	[4]

Synthesis and Purification

The most common laboratory synthesis of **3-Chlorooctane** involves the nucleophilic substitution of the hydroxyl group in 3-octanol. Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion due to the clean reaction byproducts (SO₂ and HCl as gases).

Experimental Protocol: Synthesis of 3-Chlorooctane from 3-Octanol

Objective: To synthesize **3-Chlorooctane** via the reaction of 3-octanol with thionyl chloride.

Materials:

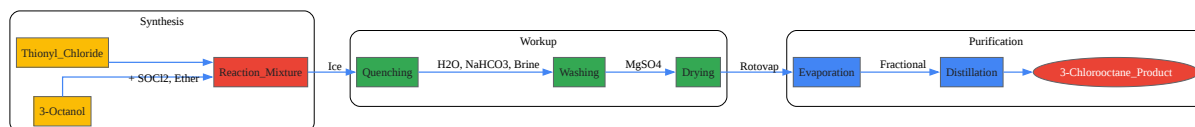
- 3-octanol
- Thionyl chloride (SOCl₂)
- Pyridine (optional, as a base to neutralize HCl)
- Anhydrous diethyl ether

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-octanol and anhydrous diethyl ether.
- Cool the flask in an ice bath.
- Slowly add thionyl chloride from the dropping funnel to the stirred solution of 3-octanol. The reaction is exothermic and produces HCl gas. If pyridine is used, it should be present in the flask with the alcohol to neutralize the acid as it forms.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may be gently heated to reflux to ensure the reaction goes to completion.
- Once the reaction is complete, carefully pour the mixture over crushed ice to quench any remaining thionyl chloride.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent by rotary evaporation.
- Purify the crude **3-Chlorooctane** by fractional distillation.

Logical Workflow for Synthesis and Purification



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Caption: Synthesis and purification workflow for **3-Chlorooctane**.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of **3-Chlorooctane**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Chlorooctane** is expected to show distinct signals for the protons on each carbon. The proton on the carbon bearing the chlorine (C3) will be the most deshielded among the alkyl protons.

Proton Assignment	Approximate Chemical Shift (ppm)	Multiplicity
CH ₃ (C8)	~0.9	Triplet
CH ₃ (C1)	~1.0	Triplet
CH ₂ (C4-C7)	~1.2-1.6	Multiplets
CH ₂ (C2)	~1.7	Multiplet
CH (C3)	~3.9	Multiplet

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the electronegative chlorine atom (C3) will be significantly downfield.

Carbon Assignment	Approximate Chemical Shift (ppm)
C8	~14
C1	~10
C5, C6, C7	~22-32
C4	~36
C2	~29
C3	~65

Infrared (IR) Spectroscopy

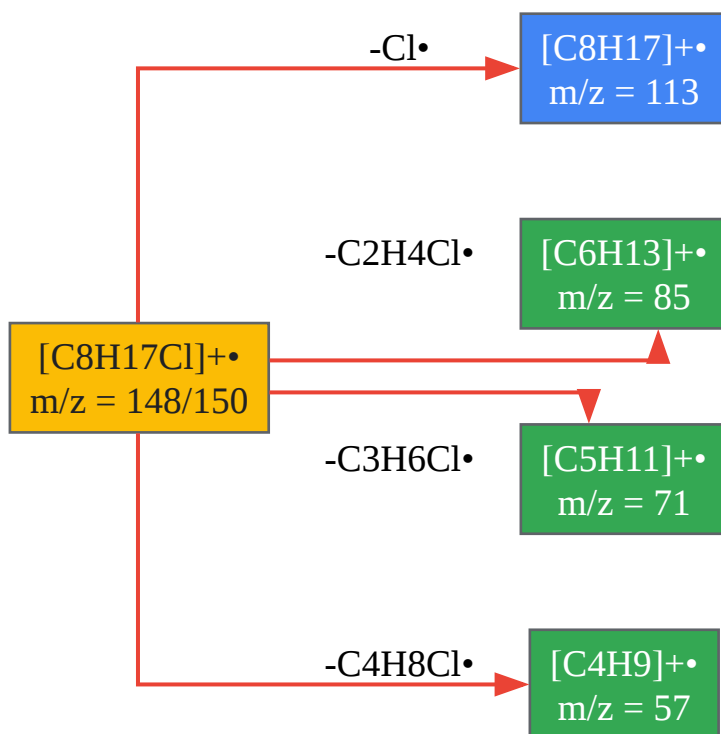
The IR spectrum of **3-Chlorooctane** is characterized by the vibrational frequencies of its functional groups.

Wavenumber (cm^{-1})	Vibrational Mode
2850-2960	C-H (alkane) stretching
1450-1470	C-H (alkane) bending
650-750	C-Cl stretching

Mass Spectrometry

The mass spectrum of **3-Chlorooctane** will exhibit a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak due to the presence of the ^{37}Cl isotope, with an intensity ratio of approximately 3:1 to the M^+ peak (containing ^{35}Cl).

Predicted Fragmentation Pathway:



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